5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol
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Overview
Description
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol: is a heterocyclic compound with the molecular formula C6H7NS2 and a molecular weight of 157.26 g/mol . It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiourea in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The thiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules, leading to modulation of their activity .
Comparison with Similar Compounds
- 2H-Cyclopentathiazole-2-thione, 3,4,5,6-tetrahydro-
- 2-Chloro-5,6-dihydro-4H-cyclopenta[d]thiazole
- Sodium 4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate
Uniqueness: 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol is unique due to its specific structural features and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKMYNAYRKCND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563923 |
Source
|
Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88871-84-5 |
Source
|
Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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